(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride
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Overview
Description
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride is a deuterated analog of (2S)-2-(Diphenylmethyl)pyrrolidine Hydrochloride. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and pharmacokinetics due to the presence of deuterium, a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride typically involves the deuteration of (2S)-2-(Diphenylmethyl)pyrrolidine. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale hydrogen-deuterium exchange processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium content.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and other specialized chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s metabolic stability and reaction kinetics, making it a valuable tool for studying these effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Diphenylmethyl)pyrrolidine Hydrochloride
- Deuterated analogs of other pyrrolidine derivatives
Uniqueness
The uniqueness of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride lies in its deuterium content, which provides distinct advantages in scientific research, such as enhanced stability and altered reaction kinetics compared to its non-deuterated counterpart.
Properties
CAS No. |
1346617-33-1 |
---|---|
Molecular Formula |
C17H20ClN |
Molecular Weight |
283.865 |
IUPAC Name |
(2S)-2-[bis(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m0./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |
InChI Key |
KTGRJTGIWVDSKZ-CVACLNASSA-N |
SMILES |
C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonyms |
(S)-2-[1,1-(Diphenyl-d10)methyl]pyrrolidine; |
Origin of Product |
United States |
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